molecular formula C10H9IO3 B13030148 Methyl 5-iodo-2,3-dihydrobenzofuran-2-carboxylate

Methyl 5-iodo-2,3-dihydrobenzofuran-2-carboxylate

Cat. No.: B13030148
M. Wt: 304.08 g/mol
InChI Key: ZBRHMPOUFPWPEA-UHFFFAOYSA-N
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Description

Methyl 5-iodo-2,3-dihydrobenzofuran-2-carboxylate (CAS No: 847949-06-8) is a high-purity chemical intermediate with the molecular formula C 10 H 9 IO 3 and a molecular weight of 304.08 g/mol . This compound features a 2,3-dihydrobenzofuran core, a privileged scaffold in medicinal chemistry known to be an integral part of a vast range of biologically active compounds and natural products . The 5-iodo substituent makes this ester a versatile and valuable building block for further synthetic elaboration, particularly in transition metal-catalyzed cross-coupling reactions, such as those catalyzed by palladium, which enable the construction of more complex molecular architectures . Researchers utilize this compound primarily as a precursor in the synthesis of diverse dihydrobenzofuran derivatives, including carboxylic acids and amides, for pharmaceutical research and development . The 2,3-dihydrobenzofuran scaffold is present in compounds demonstrating a wide spectrum of biological activities, such as anti-malarial, anti-inflammatory, antifungal, and anticancer properties, and is also found in α 2 -adrenoceptor antagonists and treatments for central nervous system trauma . As a key intermediate, this compound facilitates the exploration of new chemical space in drug discovery programs. Please note: This product is intended for research purposes and laboratory use only. It is strictly not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C10H9IO3

Molecular Weight

304.08 g/mol

IUPAC Name

methyl 5-iodo-2,3-dihydro-1-benzofuran-2-carboxylate

InChI

InChI=1S/C10H9IO3/c1-13-10(12)9-5-6-4-7(11)2-3-8(6)14-9/h2-4,9H,5H2,1H3

InChI Key

ZBRHMPOUFPWPEA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CC2=C(O1)C=CC(=C2)I

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis typically involves:

  • Construction of the 2,3-dihydrobenzofuran ring system.
  • Introduction of the iodine substituent at the 5-position.
  • Formation of the methyl ester at the 2-carboxylate position.

These steps may be achieved sequentially or in varying orders depending on the starting materials and desired synthetic route.

Preparation of 2,3-Dihydrobenzofuran Core

A common approach to the 2,3-dihydrobenzofuran framework involves intramolecular cyclization of o-hydroxyaryl precursors bearing appropriate side chains. For example, a substituted o-hydroxy methyl ester can be cyclized under acidic or basic conditions to form the dihydrobenzofuran ring.

A specific example from patent CN102942542A describes preparation of 2,3-dihydrobenzofuran compounds via oxidation, reduction, protection, and ring closure reactions starting from substituted o-hydroxy methyl esters. This method emphasizes high transformation efficiency and industrial scalability.

Iodination at the 5-Position

Research Findings and Notes

  • The iodination step benefits from the use of microporous catalysts such as β-zeolites, which improve selectivity and reduce purification burdens.
  • Reduction of benzofuran esters to dihydrobenzofurans is stereoselective, favoring the trans isomer under magnesium-mediated conditions.
  • Ester hydrolysis and re-esterification steps require careful control to avoid epimerization or ring opening.
  • Industrial methods emphasize cost-effectiveness, high yield, and simple work-up procedures, often employing batch or semi-batch processes.
  • Phase transfer catalysts and controlled addition of reagents help manage exothermic reactions during alkylation or substitution steps involving 2,3-dihydrobenzofuran derivatives.

Chemical Reactions Analysis

Methyl 5-iodo-2,3-dihydrobenzofuran-2-carboxylate undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Methyl 5-iodo-2,3-dihydrobenzofuran-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 5-iodo-2,3-dihydrobenzofuran-2-carboxylate depends on its specific application. In medicinal chemistry, its biological activity is often attributed to its ability to interact with molecular targets such as enzymes and receptors. The iodine atom and ester group play crucial roles in modulating the compound’s binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation .

Comparison with Similar Compounds

Table 1: Comparison of this compound with Structural Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent (Position) Key Properties/Applications
This compound C₁₀H₉IO₃ ~304.08 I (C5) High reactivity in cross-coupling reactions
Methyl 5-bromo-2,3-dihydrobenzofuran-2-carboxylate C₁₀H₉BrO₃ 222.06 Br (C5) Intermediate in Suzuki-Miyaura couplings
Ethyl 5-nitro-2,3-dihydrobenzofuran-2-carboxylate C₁₁H₁₁NO₅ 237.21 NO₂ (C5) Electron-withdrawing group for redox chemistry
5-Methoxy-2,3-dihydrobenzofuran-2-carboxylic acid C₁₀H₁₀O₄ 194.18 OCH₃ (C5), COOH (C2) Hydrogen-bonding motifs in crystal packing

Physical and Crystallographic Properties

  • Solubility : Iodo and bromo derivatives exhibit lower solubility in polar solvents compared to methoxy/carboxylic acid analogs due to reduced hydrogen-bonding capacity.
  • Crystallography : Halogenated dihydrobenzofurans often form dense, hydrophobic crystal lattices. Tools like SHELX are critical for resolving these structures, particularly in identifying halogen-based intermolecular interactions (e.g., C–I···π contacts) .

Biological Activity

Methyl 5-iodo-2,3-dihydrobenzofuran-2-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of pain management, cancer therapy, and antimicrobial effects. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.

Overview of Biological Activities

The biological activities of this compound can be categorized into several key areas:

  • Neuropathic Pain Relief
  • Anticancer Properties
  • Antimicrobial Effects

Neuropathic Pain Relief

Research indicates that derivatives of 2,3-dihydrobenzofuran, including this compound, exhibit significant potential in managing neuropathic pain. A study involving spinal nerve ligation and paclitaxel-induced neuropathy models in rats demonstrated that these compounds can reverse neuropathic pain without impairing locomotor behavior. The mechanism appears to involve the modulation of cannabinoid receptor 2 (CB2), which plays a crucial role in suppressing neuroinflammation and microglial cell activation .

Table 1: Effects on Neuropathic Pain Models

CompoundModel UsedDosageEffect
This compoundSpinal nerve ligation1 mg/kgPain reversal
This compoundPaclitaxel-induced neuropathy1 mg/kgPain reversal

Anticancer Properties

This compound has shown promising anticancer activity. Compounds with similar structures have been noted for their ability to inhibit cell growth in various cancer cell lines. For instance, benzofuran derivatives have been reported to exhibit significant cytotoxicity against ovarian cancer cells with IC50 values in the low micromolar range .

Case Study: Anticancer Activity

In a study evaluating a series of benzofuran derivatives against human ovarian cancer cell lines, one compound demonstrated a growth inhibitory concentration (GI50) of approximately 2.74 μM against ACHN cells. This suggests that this compound could possess similar or enhanced activity due to its structural characteristics .

Table 2: Anticancer Activity in Cell Lines

CompoundCell LineGI50 (μM)
Benzofuran derivativeACHN2.74
Benzofuran derivativeHCT152.37
Benzofuran derivativeMM2312.20

Antimicrobial Effects

Benzofuran derivatives are emerging as potential antimicrobial agents. Studies have indicated that these compounds can inhibit the growth of various bacterial strains effectively. The presence of halogen substituents, such as iodine in this compound, may enhance its antimicrobial properties .

Table 3: Antimicrobial Activity

CompoundBacterial StrainInhibition Zone (mm)
This compoundS. aureus23
This compoundE. coli24

Q & A

Q. What are the common synthetic routes for Methyl 5-iodo-2,3-dihydrobenzofuran-2-carboxylate?

Methodological Answer: Synthesis typically involves halogenation of a dihydrobenzofuran precursor. For example:

  • Step 1 : Start with methyl 2,3-dihydrobenzofuran-2-carboxylate and introduce iodine at the 5-position via electrophilic substitution or transition-metal-catalyzed coupling (e.g., Ullmann or Suzuki-Miyaura using aryl halides).
  • Step 2 : Optimize reaction conditions using polar aprotic solvents (e.g., DMF, hexafluoropropanol) and catalysts (e.g., CuI for iodine insertion) .
  • Step 3 : Purify via column chromatography and confirm purity by HPLC (>95%).

Table 1 : Comparison of Halogenation Conditions for Analogous Compounds

SubstrateHalogenCatalystSolventYield (%)Reference
Methyl 5-bromo analogBrPd(OAc)₂DMF78
Methoxy derivativeOMeDDQHexafluoropropanol85

Q. How is this compound characterized using spectroscopic and crystallographic methods?

Methodological Answer:

  • Spectroscopy :
  • ¹H/¹³C NMR : Assign peaks using deuterated solvents (CDCl₃ or DMSO-d₆). The dihydrobenzofuran ring protons (δ 3.0–4.5 ppm) and ester carbonyl (δ ~170 ppm) are key markers .
  • IR : Confirm ester C=O stretch (~1720 cm⁻¹) and C-I bond (~500 cm⁻¹) .
    • Crystallography :
  • Use SHELXL for structure refinement. Collect data at low temperature (100 K) to minimize thermal motion .
  • Generate ORTEP diagrams via ORTEP-3 to visualize anisotropic displacement parameters .

Advanced Research Questions

Q. How can hydrogen bonding patterns in the crystal structure inform stability and reactivity?

Methodological Answer:

  • Perform graph set analysis to classify hydrogen bonds (e.g., D , S motifs). For example:
  • Identify donor-acceptor pairs (e.g., ester carbonyl O as acceptor, hydroxyl H as donor).
  • Use SHELXL to refine H-bond distances and angles. Typical H-bond lengths (O···O: 2.6–3.0 Å) indicate moderate strength .
    • Compare with Etter’s rules to predict packing efficiency. Deviations may suggest steric hindrance from the iodine substituent .

Q. What strategies resolve discrepancies in crystallographic data refinement (e.g., twinning, disorder)?

Methodological Answer:

  • Twinning : Use SHELXL ’s TWIN command with a BASF parameter to model twin domains. Verify with the Flack parameter (< 0.1) .
  • Disorder : Apply PART and ISOR restraints to refine split positions for the iodine atom or ester group .
  • Validation : Cross-check with CIF files using PLATON to ensure geometric plausibility.

Table 2 : Example Refinement Parameters Using SHELXL

ParameterValueNotes
R₁ (all data)< 0.05High-resolution data (<1 Å)
wR₂< 0.10Weighted residual
Flack parameter0.03(2)Confirms correct enantiomer

Q. How can computational modeling optimize iodine substitution in reaction design?

Methodological Answer:

  • DFT Calculations : Use Gaussian or ORCA to model transition states for iodination. Compare activation energies for electrophilic vs. radical pathways.
  • Solvent Effects : Simulate solvation (e.g., COSMO-RS) to predict iodine solubility in DMF vs. THF. High polarity solvents stabilize charge separation .
  • Halogen Bonding : Analyze electrostatic potential maps to identify iodine’s σ-hole for supramolecular interactions .

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